(4-Amino-4-tetrahydrothiopyranyl)methanol
Overview
Description
(4-Amino-4-tetrahydrothiopyranyl)methanol is a chemical compound with the molecular formula C6H13NOS It is characterized by the presence of an amino group and a tetrahydrothiopyranyl ring attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-4-tetrahydrothiopyranyl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of tetrahydrothiopyran with formaldehyde and ammonia, followed by reduction to yield the desired product. The reaction conditions often require specific temperatures and pH levels to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-4-tetrahydrothiopyranyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents .
Major Products Formed
Scientific Research Applications
(4-Amino-4-tetrahydrothiopyranyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Amino-4-tetrahydrothiopyranyl)methanol involves its interaction with specific molecular targets and pathways. The amino group and the tetrahydrothiopyranyl ring play crucial roles in its binding affinity and reactivity with target molecules. These interactions can modulate biological processes, making the compound a subject of interest in pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
(4-Aminothiophenol): Similar in structure but with a thiophenol group instead of a tetrahydrothiopyranyl ring.
(4-Aminopyridine): Contains a pyridine ring instead of a tetrahydrothiopyranyl ring.
(4-Amino-2,6-dimethoxypyrimidine): Features a pyrimidine ring with additional methoxy groups.
Uniqueness
(4-Amino-4-tetrahydrothiopyranyl)methanol is unique due to its tetrahydrothiopyranyl ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
(4-aminothian-4-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS/c7-6(5-8)1-3-9-4-2-6/h8H,1-5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKDOXLSRXDTGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646967 | |
Record name | (4-Aminothian-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898796-23-1, 887338-51-4 | |
Record name | 4-Aminotetrahydro-2H-thiopyran-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898796-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Aminothian-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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